5-Chloro-2-(dimethylamino)benzaldehyde
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Overview
Description
5-Chloro-2-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H10ClNO. It is a substituted benzaldehyde, characterized by the presence of a chlorine atom at the 5-position and a dimethylamino group at the 2-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(dimethylamino)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-nitrobenzaldehyde with dimethylamine under reducing conditions. The reduction of the nitro group to an amino group, followed by the formation of the dimethylamino group, results in the desired product .
Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 5-Chloro-2-(dimethylamino)benzoic acid.
Reduction: 5-Chloro-2-(dimethylamino)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(dimethylamino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-(dimethylamino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various biological and chemical systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(dimethylamino)benzaldehyde
- 2-Chloro-5-(dimethylamino)benzaldehyde
- 2-Chloro-6-(dimethylamino)benzaldehyde
Uniqueness
5-Chloro-2-(dimethylamino)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the chlorine atom and the dimethylamino group at specific positions on the benzene ring influences its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
87067-14-9 |
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Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
5-chloro-2-(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C9H10ClNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3 |
InChI Key |
RAGQNZDOECKERZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)C=O |
Origin of Product |
United States |
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